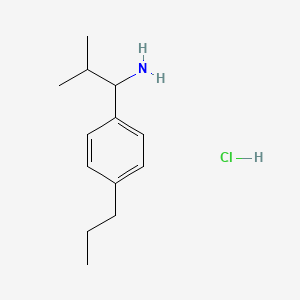
2-Methyl-1-(4-propylphenyl)propan-1-amine hydrochloride
Overview
Description
“2-Methyl-1-(4-propylphenyl)propan-1-amine hydrochloride” is a chemical compound with the molecular formula C13H21N·HCl . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-Methyl-1-(4-propylphenyl)propan-1-amine hydrochloride” consists of 13 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 1 chlorine atom . The molecular weight is 227.78 .Scientific Research Applications
1. X-ray Structures and Computational Studies
A study by Nycz et al. (2011) explored the characterization of several cathinones, including 2-methylamino-1-(4-methylphenyl)propan-1-one, through techniques like FTIR, UV–Vis, NMR spectroscopy, and X-ray diffraction. The findings contribute to understanding the molecular structure and properties of substances similar to 2-Methyl-1-(4-propylphenyl)propan-1-amine hydrochloride (Nycz et al., 2011).
2. Pharmacological Characterization
Grimwood et al. (2011) focused on pharmacological aspects, examining compounds like 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine. This research highlighted the potential of these compounds in studying receptor activities and understanding their pharmacological profiles (Grimwood et al., 2011).
3. Impurity Identification in Drug Synthesis
Toske et al. (2017) identified impurities in methamphetamine synthesis, including compounds structurally related to 2-Methyl-1-(4-propylphenyl)propan-1-amine hydrochloride. This study is significant for forensic science and quality control in pharmaceutical manufacturing (Toske et al., 2017).
4. Identification and Derivatization of Cathinones
A study by Nycz et al. (2016) involved the identification of various cathinones, a category to which 2-Methyl-1-(4-propylphenyl)propan-1-amine hydrochloride belongs. The research provided insights into the chemical properties and potential derivatization of these compounds (Nycz et al., 2016).
5. Corrosion Inhibition Studies
Boughoues et al. (2020) explored the use of amine derivative compounds, similar to 2-Methyl-1-(4-propylphenyl)propan-1-amine hydrochloride, as corrosion inhibitors. This research is relevant for industrial applications, particularly in materials science and engineering (Boughoues et al., 2020).
Safety And Hazards
properties
IUPAC Name |
2-methyl-1-(4-propylphenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N.ClH/c1-4-5-11-6-8-12(9-7-11)13(14)10(2)3;/h6-10,13H,4-5,14H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWMIXSBUYEUIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(C(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(4-propylphenyl)propan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



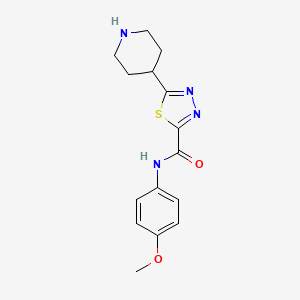
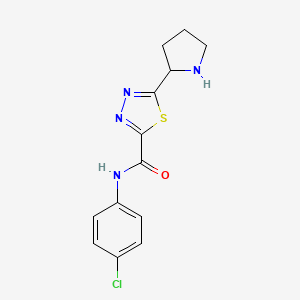
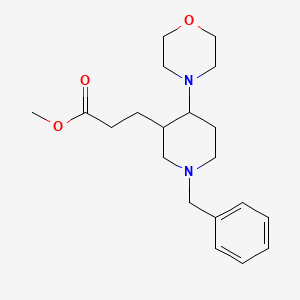

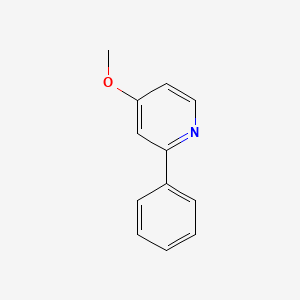
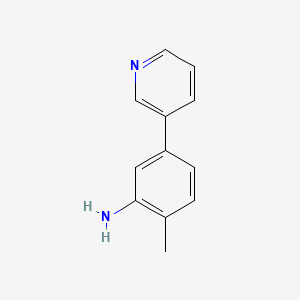
![ethyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methoxy-1-methyl-1H-indole-2-carboxylate](/img/structure/B1420884.png)
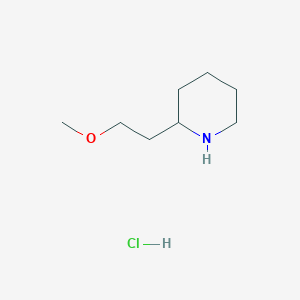
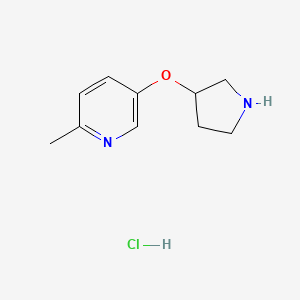

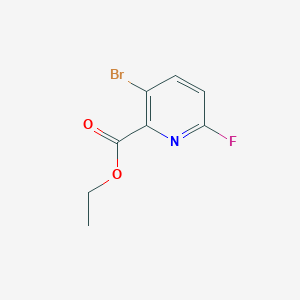

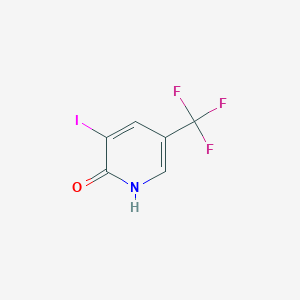
![[(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/structure/B1420894.png)